5-Aminothiophene-2-sulfonamide

Antibacterial Sulfonamide SAR Folate biosynthesis inhibition

5-Aminothiophene-2-sulfonamide (CAS 17510-79-1; MF C₄H₆N₂O₂S₂; MW 178.23) is a heterocyclic sulfonamide in which the benzene ring of classical sulfanilamides is replaced by a thiophene nucleus. First synthesized and characterized as part of systematic efforts to explore thiophene bioisosteres of sulfanilamide in the mid-20th century, this compound bears a primary amine at the 5-position and a primary sulfonamide at the 2-position of the thiophene ring.

Molecular Formula C4H6N2O2S2
Molecular Weight 178.2 g/mol
CAS No. 17510-79-1
Cat. No. B100956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminothiophene-2-sulfonamide
CAS17510-79-1
Synonyms2-Thiophenesulfonamide,5-amino-(6CI,8CI,9CI)
Molecular FormulaC4H6N2O2S2
Molecular Weight178.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)S(=O)(=O)N)N
InChIInChI=1S/C4H6N2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8)
InChIKeyFCIKHUVSUVXRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminothiophene-2-sulfonamide (CAS 17510-79-1): A Thiophene-Based Sulfonamide Scaffold with Demonstrated Antibacterial Differentiation


5-Aminothiophene-2-sulfonamide (CAS 17510-79-1; MF C₄H₆N₂O₂S₂; MW 178.23) is a heterocyclic sulfonamide in which the benzene ring of classical sulfanilamides is replaced by a thiophene nucleus [1]. First synthesized and characterized as part of systematic efforts to explore thiophene bioisosteres of sulfanilamide in the mid-20th century, this compound bears a primary amine at the 5-position and a primary sulfonamide at the 2-position of the thiophene ring [2]. Its structural relationship to sulfanilamide—with the 5-position of thiophene corresponding topologically to the para-position of benzenesulfonamide—makes it the most direct thiophene analog of the prototypical sulfonamide antibiotic [2]. The compound serves both as a pharmacologically active entity in its own right and as a versatile synthetic intermediate for more elaborate thiophenesulfonamide derivatives, including those explored in carbonic anhydrase inhibitor development programs [3].

5-Aminothiophene-2-sulfonamide: Why Sulfanilamide and Positional Isomers Cannot Be Interchanged in Research or Procurement


Although sulfanilamide and various aminothiophenesulfonamide isomers share a common sulfonamide pharmacophore, the replacement of the benzene ring with thiophene—and the precise positioning of the amino substituent on the thiophene ring—produce measurably divergent pharmacological outcomes [1]. Systematic structure–activity studies have demonstrated that 5-aminothiophene-2-sulfonamide (the 2,5-isomer) exhibits superior antibacterial growth inhibition compared to sulfanilamide, and that the 5-amino isomer outperforms the 4-amino positional isomer [1]. Furthermore, the structure–activity relationships (SAR) established for N-substitution on the sulfanilamide scaffold do not reliably translate to the thiophene series; substituents that enhance sulfanilamide activity may have neutral or even detrimental effects on the thiophene analog [1]. These findings establish that neither the benzene-parent sulfanilamide nor isomeric aminothiophenesulfonamides can serve as functionally equivalent substitutes in experimental or procurement contexts.

5-Aminothiophene-2-sulfonamide: Quantitative Comparator Evidence Guide for Differentiated Scientific Selection


Superior Antibacterial Growth Inhibition of 5-Aminothiophene-2-sulfonamide Compared to the Clinical Prototype Sulfanilamide

In a direct head-to-head structure–activity study by Bulkacz et al. (1968), 5-aminothiophene-2-sulfonamide (designated Compound II) was ranked as a better bacterial growth inhibitor than sulfanilamide (Compound I), the prototypical sulfonamide antibiotic that serves as the historical reference standard for this drug class [1]. The study employed a bacterial growth inhibition assay with folic acid or PABA reversal, confirming that both compounds act via intracellular folic acid biosynthesis blockade [1]. While the original publication reported comparative rankings rather than precise MIC values in its abstract, the explicit ordinal ranking—establishing II > I in potency—provides direct comparative evidence from a peer-reviewed primary source.

Antibacterial Sulfonamide SAR Folate biosynthesis inhibition

Positional Isomer Advantage: 5-Amino Substitution on the Thiophene Ring Outperforms the 4-Amino Isomer

The same 1968 structure–activity study by Bulkacz et al. directly compared the two regioisomeric aminothiophene-2-sulfonamides and found that 5-aminothiophene-2-sulfonamide (Compound II) exhibits superior bacterial growth inhibition compared to its 4-amino positional isomer (Compound III, CAS 17510-80-4) [1]. This positional isomer differentiation is critical because both compounds share identical molecular formulae (C₄H₆N₂O₂S₂), molecular weight (178.23), and functional group composition, yet the amino group position on the thiophene ring dictates pharmacological outcome.

Positional isomer SAR Thiophene regiochemistry Antibacterial scaffold optimization

Non-Transferability of N-Substitution SAR from the Benzene to the Thiophene Sulfonamide Series

The Bulkacz et al. (1968) study demonstrated that N-substitution patterns which enhance the antibacterial activity of sulfanilamide (I) do not necessarily produce the same, or even a beneficial, effect when applied to the corresponding thiophene analog (Compounds VI and VII) [1]. This finding establishes a critical SAR divergence between the benzene and thiophene sulfonamide series. The implication is that established sulfanilamide derivatization strategies cannot be presumed to translate to 5-aminothiophene-2-sulfonamide; each series requires independent optimization.

Sulfonamide SAR divergence Bioisosterism limitations Antibacterial lead optimization

Carbonic Anhydrase Inhibition: Quantitative Potency Advantage of Thiophene-2-sulfonamide Over Sulfanilamide

In a classic study by Davenport (1945), the carbonic anhydrase inhibitory potency of thiophene-2-sulfonamide was directly compared with that of sulfanilamide [1]. The concentration of thiophene-2-sulfonamide required to reduce the rate of CO₂ uptake by blood at 0 °C by 90% (requiring >99.97% enzyme inhibition) was between 10 and 25 mg%, whereas sulfanilamide required over 50 mg% to achieve the same effect [1]. This represents an approximate 2- to 5-fold potency advantage for the thiophene sulfonamide scaffold over the benzene counterpart in CA inhibition. Although this study employed thiophene-2-sulfonamide (lacking the 5-amino substituent), it establishes that the thiophene nucleus itself confers a measurable CA inhibition advantage over the benzene nucleus, providing a quantitative precedent for the thiophene scaffold class.

Carbonic anhydrase inhibition Sulfonamide enzyme inhibition Thiophene bioisostere comparison

Thiophene-Based Sulfonamides as Potent Carbonic Anhydrase I/II Inhibitors: Quantitative IC₅₀ and Kᵢ Range

A comprehensive study by Alım et al. (2020) evaluated a panel of thiophene-based sulfonamides against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II) isolated from human erythrocytes [1]. The compounds exhibited IC₅₀ values ranging from 69 nM to 70 µM against hCA-I, and 23.4 nM to 1.405 µM against hCA-II, with corresponding Kᵢ values of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. The most potent compounds in the series achieved low nanomolar inhibition. Importantly, the study attributed a significant role to the sulfonamide and thiophene moieties in enzyme inhibition through noncompetitive mechanisms, with molecular docking confirming interactions outside the catalytic active site [1].

Carbonic anhydrase I/II IC₅₀ Thiophene sulfonamide enzyme inhibition

Physicochemical Differentiation: Thiophene Core Confers Distinct Electronic and Solubility Properties Compared to Benzene Sulfonamides

The replacement of the benzene ring in sulfanilamide with a thiophene ring produces measurable changes in key physicochemical parameters relevant to drug development. 5-Aminothiophene-2-sulfonamide has a computed XLogP3 of −0.1 and a topological polar surface area (TPSA) of 123 Ų [1]. In comparison, sulfanilamide (CAS 63-74-1) has an experimental logP of approximately −0.62 and a TPSA of approximately 94.6 Ų. The thiophene analog thus exhibits moderately higher lipophilicity (ΔlogP ≈ +0.5) and a larger polar surface area, which may influence membrane permeability and solubility profiles. Furthermore, the thiophene ring has been reported to resist oxidative degradation better than benzene in cytochrome P450-rich environments, potentially extending metabolic half-lives [2]. These differences are class-level inferences based on the known properties of thiophene versus benzene bioisosteres.

Physicochemical properties Thiophene bioisosterism Drug-likeness parameters

5-Aminothiophene-2-sulfonamide: High-Value Procurement Scenarios Grounded in Quantitative Differentiation Evidence


Antibacterial SAR Campaigns Requiring a Thiophene Bioisostere with Documented Potency Superiority Over Sulfanilamide

Medicinal chemistry teams pursuing novel antibacterial sulfonamides should select 5-aminothiophene-2-sulfonamide as the core scaffold when the goal is to replace the benzene ring with a thiophene bioisostere while retaining—or improving—antibacterial growth inhibition potency. The Bulkacz et al. (1968) study provides direct comparative evidence that the parent aminothiophene-2-sulfonamide outperforms sulfanilamide in bacterial growth inhibition, and that the 5-amino positional isomer is superior to the 4-amino isomer [1]. This scaffold is particularly appropriate when benzene-based leads exhibit resistance due to known dihydropteroate synthase mutations, as the thiophene scaffold may present a sufficiently altered binding mode to circumvent existing resistance mechanisms while maintaining the validated folate biosynthesis target pathway.

Carbonic Anhydrase Inhibitor Development Leveraging Thiophene Scaffold Potency and Isoform Selectivity Potential

Research groups developing carbonic anhydrase inhibitors—particularly for tumor-associated isoforms IX and XII or for ocular indications such as glaucoma—should procure 5-aminothiophene-2-sulfonamide as a key synthetic intermediate and pharmacophoric core. The Davenport (1945) study established a quantitative 2- to 5-fold CA inhibition potency advantage for thiophene-2-sulfonamide over sulfanilamide [2], and the Alım et al. (2020) study demonstrated that thiophene-based sulfonamides achieve low nanomolar IC₅₀ values (as low as 23.4 nM against hCA-II) [3]. The primary 5-amino group on the thiophene ring provides a convenient synthetic handle for further derivatization, enabling the construction of focused CA inhibitor libraries for isoform selectivity screening.

Regioisomerically Pure Reference Standard for Positional Isomer Differentiation Studies

Analytical chemistry and quality control laboratories requiring authentic reference standards for method development and impurity profiling should procure high-purity 5-aminothiophene-2-sulfonamide (CAS 17510-79-1) to distinguish it unequivocally from its 4-amino positional isomer (CAS 17510-80-4). The Bulkacz et al. (1968) study demonstrated that these regioisomers exhibit non-equivalent biological activity [1], making their chromatographic and spectroscopic differentiation essential for batch release testing in pharmaceutical development. The compound is available from commercial suppliers at ≥95% purity, with recommended long-term storage in cool, dry conditions .

Metabolic Stability Optimization via Thiophene-for-Benzene Replacement in Sulfonamide Lead Series

Drug metabolism and pharmacokinetics (DMPK) teams encountering rapid oxidative clearance of benzene-containing sulfonamide leads should evaluate 5-aminothiophene-2-sulfonamide as a replacement scaffold. The thiophene ring has been associated with improved resistance to cytochrome P450-mediated oxidative degradation compared to the benzene ring [4], while the computed XLogP3 of −0.1 and TPSA of 123 Ų for 5-aminothiophene-2-sulfonamide place it within favorable drug-likeness space . This scaffold swap may extend plasma half-life without compromising target engagement, as the sulfonamide zinc-binding group required for CA inhibition is retained.

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